molecular formula C14H16N2O3S B2947204 1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 324009-25-8

1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone

Cat. No.: B2947204
CAS No.: 324009-25-8
M. Wt: 292.35
InChI Key: ZGCCQBIIMHRFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone (CAS 324009-25-8) is a specialized organic compound featuring a pyrazole core substituted with a phenylsulfonylmethyl group at the 4-position and an acetyl moiety at the 1-position . This well-defined molecular architecture, which incorporates both electron-withdrawing (sulfonyl) and electron-donating (methyl) groups, imparts unique reactivity and enhances its versatility in synthetic chemistry, particularly for nucleophilic and electrophilic reactions . The compound is characterized by high purity and stability, ensuring consistent performance in coupling and functionalization reactions, making it a valuable building block for the development of novel heterocyclic compounds and pharmaceutical intermediates . Pyrazole derivatives are recognized as common cores in a wide spectrum of biologically active drugs and are investigated for their potential benefits against a range of malignancies, playing vital roles in diverse pharmaceutical compounds . As such, this compound serves as a critical precursor in medicinal chemistry research for constructing molecules that target specific enzymes and receptors . It is typically supplied with a high level of purity and is intended for use in laboratory research and industrial applications requiring precise chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-14(11(2)16(15-10)12(3)17)9-20(18,19)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCCQBIIMHRFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone, known by various synonyms including PSMM and pyrazole sulfonyl ethanone, is a pyrazole derivative that has attracted significant attention due to its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in antibacterial, antifungal, and anticancer research.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 326.39 g/mol
  • Appearance : Yellowish-white crystalline solid
  • Melting Point : 111-113°C
  • Solubility : Soluble in polar solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents (e.g., hexane) .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action involves disrupting the bacterial cell wall, leading to bactericidal effects .

Antifungal Activity

The compound also demonstrates potent antifungal activity against species such as:

  • Candida albicans
  • Aspergillus niger

It interferes with fungal cell wall synthesis, resulting in cell death .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its cytotoxic effects on cancer cells have been observed, warranting further investigation into its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. The original method involved the condensation of pyrazole derivatives with phenyl sulfonyl acetaldehyde followed by aldol condensation with ethyl acetoacetate .

Research Findings and Case Studies

StudyFindings
Grazier et al. (1977)First synthesis and characterization; established the compound's basic properties.
Recent Pharmacological StudiesConfirmed antibacterial and antifungal activities; explored potential anticancer effects.
Comparative AnalysisShowed effectiveness against resistant bacterial strains compared to traditional antibiotics .

Current State of Research

The ongoing research on this compound indicates its potential for drug development in multiple therapeutic areas. Its unique chemical structure allows for modifications that could enhance its biological activity and reduce toxicity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The phenylsulfonyl group in the target compound likely improves solubility compared to chloro substituents in but may reduce cell permeability relative to alkyl groups.

Crystallographic and Intermolecular Interactions

Table 2: Crystallographic Data of Selected Compounds
Compound Name Space Group Bond Lengths (Å) Intermolecular Interactions Reference
Target Compound Not reported - Likely π-π stacking (sulfonyl group) -
(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]indolizinyl}methanone P-1 C=O: 1.21–1.23 Hydrogen bonding via carbonyl groups
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone P2₁/c C-Cl: 1.74 Halogen bonding and van der Waals forces

Key Observations :

  • The absence of crystallographic data for the target compound limits direct comparison.
  • Chloro and methoxy substituents in promote halogen bonding and hydrophobic interactions, respectively.

Pharmacological and Functional Properties

Key Observations :

  • The target compound’s phenylsulfonyl group may confer selectivity for sulfonyl-binding enzyme pockets, similar to sulfonamide drugs .
  • Pyrazole derivatives with amino or hydroxy groups (e.g., ) show stronger antimicrobial activity, suggesting that the target compound’s methyl and sulfonyl groups may prioritize stability over direct antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone?

  • Methodological Answer : The synthesis typically involves coupling 3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole with ethanone derivatives under reflux conditions. A common approach uses potassium carbonate in DMF as a base and solvent, with reaction times optimized via thin-layer chromatography (TLC) monitoring . To enhance yield, ensure anhydrous conditions and stoichiometric control of reactants. Post-synthesis purification via column chromatography (e.g., DCM/MeOH 97:3) is critical to isolate the product from unreacted intermediates .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Employ a multi-technique approach:

  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1686 cm⁻¹, sulfonyl S=O at ~1350-1150 cm⁻¹) .
  • NMR : Analyze ¹H and ¹³C spectra for methyl groups (δ 2.3–2.7 ppm), pyrazole ring protons (δ 7.3–7.6 ppm), and sulfonyl/methylene linkages .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS (e.g., M+ peaks matching theoretical values) .
  • Elemental Analysis : Verify C/H/N/S ratios within ±0.4% of calculated values .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve discrepancies in electron density maps?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data . For ambiguous regions:

  • Apply restraints to sulfonyl and methyl groups to stabilize geometry.
  • Validate thermal displacement parameters (ADPs) with the SIMU and DELU commands in SHELXL to mitigate overfitting .
  • Cross-validate results with PLATON’s ADDSYM to check for missed symmetry .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins. Optimize scoring function parameters (e.g., exhaustiveness = 20) for accuracy .
  • Biological Assays : Test derivatives against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using serial dilution methods. Compare MIC values to ciprofloxacin controls .
  • Data Contradictions : If bioactivity contradicts docking predictions (e.g., inactive derivatives with strong binding scores), re-evaluate force fields or solvation models in docking simulations .

Q. How can researchers address inconsistencies in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • NMR Anomalies : For split peaks or unexpected shifts, check for dynamic processes (e.g., hindered rotation of the sulfonyl group) using variable-temperature NMR .
  • Mass Spec Fragmentation : Use high-resolution MS (HRMS) to distinguish between isobaric ions. For example, differentiate [M+H]+ from adducts by comparing observed vs. theoretical m/z (Δ < 5 ppm) .
  • Cross-Validation : Correlate IR carbonyl stretches with X-ray crystallography bond lengths (e.g., C=O at ~1.21 Å) to confirm assignments .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential release of sulfonyl byproducts .
  • Waste Management : Segregate halogenated waste (e.g., DMF residues) for incineration by certified handlers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.